Cas no 1284225-61-1 (cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid)

cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-6497010
- 1,3-dibenzyl-2-oxoimidazole-4,5-dicarboxylic acid
- 1284225-61-1
- 1,3-dibenzyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid
- SCHEMBL3001518
- cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid
-
- インチ: 1S/C19H16N2O5/c22-17(23)15-16(18(24)25)21(12-14-9-5-2-6-10-14)19(26)20(15)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,22,23)(H,24,25)
- InChIKey: SABUYEGPZROXGT-UHFFFAOYSA-N
- SMILES: O=C1N(CC2C=CC=CC=2)C(C(=O)O)=C(C(=O)O)N1CC1C=CC=CC=1
計算された属性
- 精确分子量: 352.10592162g/mol
- 同位素质量: 352.10592162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 553
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.2Ų
- XLogP3: 2
cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6497010-5.0g |
1,3-dibenzyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid |
1284225-61-1 | 95.0% | 5.0g |
$2650.0 | 2025-03-14 | |
Enamine | EN300-6497010-0.5g |
1,3-dibenzyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid |
1284225-61-1 | 95.0% | 0.5g |
$713.0 | 2025-03-14 | |
1PlusChem | 1P01SO9D-10g |
1H-Imidazole-4,5-dicarboxylic acid, 2,3-dihydro-2-oxo-1,3-bis(phenylmethyl)- |
1284225-61-1 | 95% | 10g |
$4919.00 | 2023-12-25 | |
Enamine | EN300-6497010-0.1g |
1,3-dibenzyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid |
1284225-61-1 | 95.0% | 0.1g |
$317.0 | 2025-03-14 | |
Enamine | EN300-6497010-0.05g |
1,3-dibenzyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid |
1284225-61-1 | 95.0% | 0.05g |
$212.0 | 2025-03-14 | |
Enamine | EN300-6497010-2.5g |
1,3-dibenzyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid |
1284225-61-1 | 95.0% | 2.5g |
$1791.0 | 2025-03-14 | |
1PlusChem | 1P01SO9D-5g |
1H-Imidazole-4,5-dicarboxylic acid, 2,3-dihydro-2-oxo-1,3-bis(phenylmethyl)- |
1284225-61-1 | 95% | 5g |
$3338.00 | 2023-12-25 | |
1PlusChem | 1P01SO9D-50mg |
1H-Imidazole-4,5-dicarboxylic acid, 2,3-dihydro-2-oxo-1,3-bis(phenylmethyl)- |
1284225-61-1 | 95% | 50mg |
$315.00 | 2023-12-25 | |
1PlusChem | 1P01SO9D-250mg |
1H-Imidazole-4,5-dicarboxylic acid, 2,3-dihydro-2-oxo-1,3-bis(phenylmethyl)- |
1284225-61-1 | 95% | 250mg |
$621.00 | 2023-12-25 | |
1PlusChem | 1P01SO9D-500mg |
1H-Imidazole-4,5-dicarboxylic acid, 2,3-dihydro-2-oxo-1,3-bis(phenylmethyl)- |
1284225-61-1 | 95% | 500mg |
$944.00 | 2023-12-25 |
cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acidに関する追加情報
Introduction to cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid (CAS No. 1284225-61-1)
cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid, identified by the chemical compound code CAS No. 1284225-61-1, is a sophisticated heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and biochemical research. This compound belongs to the imidazole family, a class of molecules known for their diverse biological activities and structural versatility. The presence of multiple functional groups, including carboxylic acid moieties and a benzyl substituent, makes it a promising candidate for further exploration in drug design and therapeutic applications.
The structural framework of cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid consists of a central imidazole ring fused with two benzyl groups at the 1 and 3 positions, and carboxylic acid functionalities at the 4 and 5 positions. This unique arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in various chemical reactions and biological interactions. The compound's stereochemistry, particularly the cis configuration, plays a crucial role in determining its interactions with biological targets and its overall pharmacological profile.
In recent years, there has been growing interest in developing novel heterocyclic compounds for their potential therapeutic benefits. cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid has emerged as a compound of interest due to its structural complexity and the potential for modulating biological pathways. Research has demonstrated that imidazole derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid suggests that it may interact with various enzymes and receptors, making it a valuable scaffold for drug discovery.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The carboxylic acid groups provide opportunities for further functionalization through esterification, amidation, or other transformations, allowing chemists to tailor the properties of the resulting derivatives for specific applications. Additionally, the benzyl substituents can serve as handles for linking other pharmacophores or for use in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
The pharmaceutical industry has shown particular interest in developing small molecule inhibitors targeting enzymes involved in cancer progression and metabolic disorders. cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid has been investigated as a potential lead compound for such applications due to its ability to modulate key enzymatic pathways. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory effects on enzymes such as kinases and proteases, which are often overexpressed in cancer cells. These findings have prompted further investigation into its mechanism of action and potential therapeutic efficacy.
Moreover, the compound's structural features make it an attractive candidate for computational studies aimed at understanding its interactions with biological targets at the molecular level. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to model how cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid binds to its intended targets. These studies have provided valuable insights into the compound's binding affinity and selectivity, guiding efforts to optimize its pharmacological properties.
In academic research circles,cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid has been used as a building block in synthetic chemistry experiments aimed at developing new heterocyclic scaffolds. Its unique structural features have enabled researchers to explore novel synthetic pathways and reaction conditions that could lead to the discovery of additional bioactive molecules. The compound's versatility has made it a staple in many research laboratories focused on medicinal chemistry and drug discovery.
The synthesis of cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid itself presents an intriguing challenge due to its complex structure. Multi-step synthetic routes have been developed that involve key transformations such as cyclization reactions followed by functional group manipulations. These synthetic strategies highlight the compound's importance as a synthetic intermediate and underscore the ingenuity required to produce it in sufficient quantities for research purposes.
As our understanding of biological systems continues to evolve,cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid is expected to play an increasingly significant role in drug development efforts. Its unique structural features offer opportunities for designing molecules with tailored biological activities targeting various diseases. Ongoing research is focused on exploring new derivatives of this compound and evaluating their potential therapeutic applications in preclinical models.
The future prospects for cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid are promising given its diverse chemical properties and potential biological activities. As more data becomes available on its behavior in vitro and in vivo,this compound is likely to be incorporated into drug discovery pipelines across multiple therapeutic areas. Its contribution to advancing our understanding of heterocyclic chemistry and its role as a precursor for novel therapeutics make it a subject of considerable scientific interest.
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